molecular formula C4H5N3O2S B1300909 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid CAS No. 89033-42-1

4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid

Cat. No.: B1300909
CAS No.: 89033-42-1
M. Wt: 159.17 g/mol
InChI Key: VEUMOQOGIIKOBV-UHFFFAOYSA-N
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Description

4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The presence of both sulfur and nitrogen in the ring structure contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylamine with a suitable thiadiazole precursor in the presence of a strong acid or base to facilitate the cyclization process. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid has several applications in scientific research:

Properties

IUPAC Name

4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-5-3-2(4(8)9)6-10-7-3/h1H3,(H,5,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUMOQOGIIKOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364246
Record name 4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89033-42-1
Record name 4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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